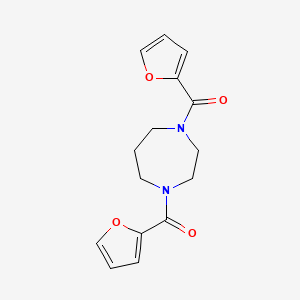
N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Descripción general
Descripción
"N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide" is a compound with potential implications in various fields of chemistry and biology due to its unique structure and properties. It is related to quinoxalines, a class of heterocyclic compounds with diverse pharmacological activities.
Synthesis Analysis
The synthesis of derivatives similar to N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide involves multiple steps, starting from basic aromatic compounds or diamines. For instance, the synthesis of quinoxaline-6-sulfonohydrazide derivatives includes reactions starting from o-phenylenediamine and oxalic acid, followed by chlorosulfonation and reaction with hydrazine hydrate to afford sulfonyl hydrazide derivatives (Festus & Craig, 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the compound's functional groups, molecular framework, and electronic properties.
Chemical Reactions and Properties
Quinoxaline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, they can undergo alkylation, cyclization, and reactions with carbanions. These reactions can modify the quinoxaline core, introducing new functional groups that significantly impact the compound's biological activity and chemical behavior (Skrzypek, 2005).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystalline structure of certain derivatives has been determined by X-ray crystallography, revealing the arrangement of molecules in the solid state and providing insights into their intermolecular interactions and stability (Al-Hourani et al., 2016).
Aplicaciones Científicas De Investigación
Synthetic Methodology and Derivatives : Festus and Craig (2021) described the synthesis and characterization of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its derivatives. These compounds were synthesized using environmentally friendly methods and characterized by various analytical techniques (Festus & Craig, 2021).
Potential in Alzheimer’s Disease Treatment : Makhaeva et al. (2020) synthesized new hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide as potential drugs for Alzheimer’s disease. These compounds exhibited potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their potential for further development as multi-target anti-Alzheimer’s agents (Makhaeva et al., 2020).
Antimicrobial Activity : Obafemi and Akinpelu (2005) explored the antimicrobial activity of quinoxalinesulfonyl derivatives, finding broad-spectrum activity against various bacterial strains. This indicates their potential as antimicrobial agents (Obafemi & Akinpelu, 2005).
Neuroprotective Properties : Sheardown et al. (1990) studied 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, which is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor. NBQX demonstrated protection against global ischemia, highlighting its neuroprotective potential (Sheardown et al., 1990).
Neuropharmacological Activity : Olayiwola, Obafemi, and Taiwo (2007) synthesized quinoxalinone derivatives and investigated their neuropharmacological effects, including analgesia, sedation, and anticonvulsant action. This study provided insights into the potential therapeutic applications of these compounds in neuropharmacology (Olayiwola, Obafemi, & Taiwo, 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S/c1-10-17(15,16)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4,10H,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMUBQQMISWWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627907.png)

![1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5627911.png)
![2-[4-(1-piperidin-1-ylethyl)phenyl]pyridin-4-amine](/img/structure/B5627915.png)
![(4aS*,8aS*)-2-acetyl-7-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5627922.png)
![(3S*,4S*)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5627933.png)

![2-cyclopropyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5627938.png)
![9-[(2S)-2-aminobutanoyl]-2-[(5-methyl-2-pyrazinyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5627940.png)
![methyl 2-ethyl-5-[(ethylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B5627943.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[4-(2-thienyl)butanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627944.png)


![8-{[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627973.png)